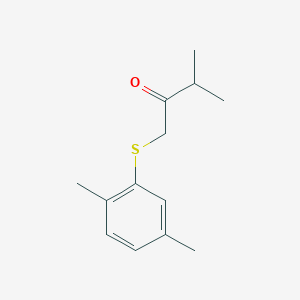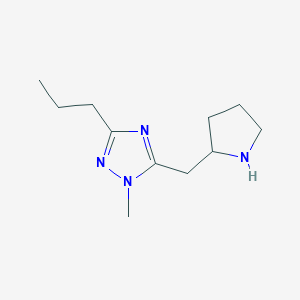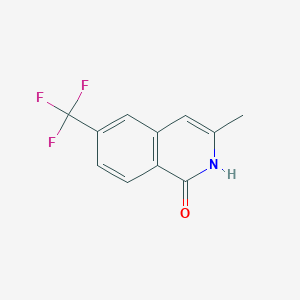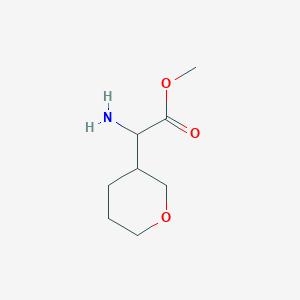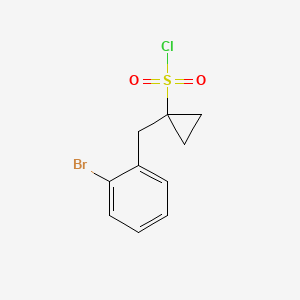![molecular formula C8H12ClNO B13642020 8-Azabicyclo[3.2.1]octane-8-carbonylchloride](/img/structure/B13642020.png)
8-Azabicyclo[3.2.1]octane-8-carbonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azabicyclo[3.2.1]octane-8-carbonylchloride is a chemical compound that belongs to the family of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom within the ring system. The 8-azabicyclo[3.2.1]octane scaffold is central to many biologically active molecules, making it a significant target in synthetic organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-azabicyclo[3.2.1]octane-8-carbonylchloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information. This material undergoes a series of transformations to form the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
8-Azabicyclo[3.2.1]octane-8-carbonylchloride can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons. Substitution reactions could result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
8-Azabicyclo[3.2.1]octane-8-carbonylchloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-azabicyclo[3.2.1]octane-8-carbonylchloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .
Comparación Con Compuestos Similares
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares the same bicyclic structure but lacks the carbonyl chloride functional group.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This compound has a similar structure but includes a chlorine atom and a methyl group.
8-Oxa-3-azabicyclo[3.2.1]octane: This compound has an oxygen atom in place of one of the carbon atoms in the ring.
Uniqueness
8-Azabicyclo[3.2.1]octane-8-carbonylchloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H12ClNO |
|---|---|
Peso molecular |
173.64 g/mol |
Nombre IUPAC |
8-azabicyclo[3.2.1]octane-8-carbonyl chloride |
InChI |
InChI=1S/C8H12ClNO/c9-8(11)10-6-2-1-3-7(10)5-4-6/h6-7H,1-5H2 |
Clave InChI |
VAPVXQWJZXBOHN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC(C1)N2C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chlorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B13641945.png)
![3-[[4-[2-[(E)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13641955.png)
![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanamide](/img/structure/B13641960.png)
![N-Ethyl[1,1'-biphenyl]-2-amine](/img/structure/B13641964.png)

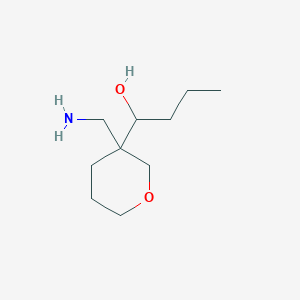

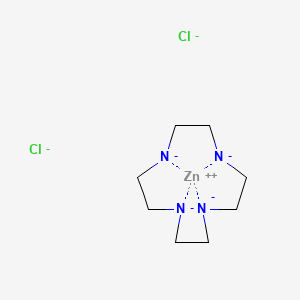
![(2S,4R,5R)-4-[(2,4-Dichlorophenyl)methoxy]-5-{[(2,4-dichlorophenyl)methoxy]methyl}-2-methoxyoxolan-3-one](/img/structure/B13641993.png)
